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Compound of Interest

Compound Name: G0-C14

Cat. No.: B10857302 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides detailed protocols and application notes for the preparation of G0-C14
based small interfering RNA (siRNA) nanoparticles. The methodologies outlined are based on

established nano-precipitation and double-emulsion solvent evaporation techniques, offering

robust and reproducible strategies for potent gene silencing applications.

Introduction
The delivery of siRNA holds immense therapeutic potential, but its clinical translation is

hindered by challenges such as poor cellular uptake and degradation by nucleases. G0-C14, a

cationic lipid synthesized from the ring-opening of 1,2-epoxytetradecane by generation 0 of

poly(amidoamine) (PAMAM) dendrimers, has emerged as an effective carrier for siRNA.[1][2][3]

G0-C14 based nanoparticles are designed to encapsulate and protect siRNA, facilitating its

delivery to target cells. These nanoparticles typically consist of a core-shell structure, where the

siRNA is condensed with G0-C14 and further protected by a hydrophobic polymer like

poly(lactic-co-glycolic acid) (PLGA).[1][2] The surface is often modified with lipid-polyethylene

glycol (lipid-PEG) to enhance stability and circulation time.[1][2] This document details two

established methods for the formulation of these nanoparticles.
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Table 1: Physicochemical Properties of G0-C14/siRNA
Nanoparticles

Formulation Parameter Value Reference

G0-C14/siRNA Weight Ratio 10:1 to 15:1 [1]

PLGA/siRNA Weight Ratio Optimized for protection [1]

Lipid-PEG/siRNA Weight Ratio Optimized for stability [1]

Stirring Speed 1000 rpm [1]

Incubation Time Optimized for formation [1]

Particle Size (DLS) ~100 nm [3][4]

siRNA Encapsulation

Efficiency
> 90% [5]

Table 2: Entrapment Efficiencies of Cy3-labeled siRNA at
Various G0-C14 to siRNA Weight Ratios

G0-C14 to siRNA Weight Ratio Entrapment Efficiency (%)

1:1 ~6-10% (PLGA-b-PEG NPs without G0-C14)

5:1 > 80%

10:1 > 90%

15:1 > 95%

[Data derived from qualitative descriptions in

search results]

Experimental Protocols
Two primary methods for the preparation of G0-C14 based siRNA nanoparticles are described

below: a nano-precipitation method and a double-emulsion solvent evaporation technique.

Protocol 1: Nano-precipitation Method
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This method involves the rapid mixing of a solution containing the nanoparticle components

with an aqueous solution, leading to the self-assembly of the nanoparticles.[1]

Materials:

siRNA

G0-C14 cationic lipid

Poly(lactic-co-glycolic acid) (PLGA)

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DSPE-PEG)

(Optional for targeting) Peptide-modified DSPE-PEG (e.g., DSPE-PEG-S2P)[1]

HEPES buffer

RNase-free water

Procedure:

siRNA/G0-C14 Complex Formation:

Dissolve siRNA and G0-C14 separately in an appropriate buffer (e.g., HEPES).

Mix the siRNA and G0-C14 solutions by gentle pipetting to form a complex through

electrostatic interactions.[1] The recommended weight ratio of siRNA to G0-C14 is 1:15 to

ensure efficient condensation.[1]

Note: Avoid vortexing the solution to prevent precipitation of the siRNA.[1]

Nanoparticle Formulation:

Prepare a lipid-PEG aqueous solution containing DSPE-PEG and any targeted lipid-PEG

derivatives.
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Dropwise, add the siRNA/G0-C14 complex into the lipid-PEG solution while stirring

vigorously (e.g., 1000 rpm).[1]

The hydrophobic tails of G0-C14 will interact with the hydrophobic PLGA, encapsulating

the siRNA core within a PLGA shell, which is then surrounded by the lipid-PEG layer.[1]

Purification and Characterization:

Purify the nanoparticles to remove unincorporated components using methods such as

dialysis or centrifugation.

Characterize the nanoparticles for size, zeta potential, and siRNA encapsulation efficiency

using dynamic light scattering (DLS) and fluorescence-based assays, respectively.

Protocol 2: Double-Emulsion Solvent Evaporation
Method
This technique is suitable for encapsulating hydrophilic molecules like siRNA within a polymeric

matrix.[2][3]

Materials:

siRNA

G0-C14 cationic lipid

PLGA-b-PEG copolymer

Dichloromethane (DCM) or other suitable organic solvent

Aqueous buffer (e.g., RNase-free water or TE buffer)

Surfactant (e.g., polyvinyl alcohol - PVA)

Procedure:

Primary Emulsion Formation:
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Dissolve the PLGA-b-PEG copolymer and G0-C14 in an organic solvent like

dichloromethane.

Prepare an aqueous solution of siRNA.

Add the aqueous siRNA solution to the organic polymer solution and sonicate or

homogenize to form a water-in-oil (w/o) primary emulsion.

Secondary Emulsion Formation:

Add the primary emulsion to a larger volume of an aqueous solution containing a

surfactant (e.g., 5% PVA).

Sonicate or homogenize again to form a water-in-oil-in-water (w/o/w) double emulsion.

Solvent Evaporation and Nanoparticle Collection:

Stir the double emulsion for several hours under reduced pressure or in a fume hood to

allow the organic solvent to evaporate.

As the solvent evaporates, the polymer precipitates, forming solid nanoparticles with the

siRNA encapsulated within the aqueous core.

Collect the nanoparticles by centrifugation, wash them to remove excess surfactant, and

resuspend them in a suitable buffer.

Characterization:

Characterize the resulting nanoparticles for size, morphology, surface charge, and siRNA

loading efficiency as described in Protocol 1.

Mandatory Visualizations
Diagram 1: G0-C14 Synthesis and Nanoparticle Self-
Assembly
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Caption: Workflow for G0-C14 synthesis and subsequent self-assembly into siRNA

nanoparticles.

Diagram 2: Double-Emulsion Solvent Evaporation
Workflow
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Caption: Step-by-step workflow for the double-emulsion solvent evaporation method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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